(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally characterized by a purine base (adenine) attached to a sugar moiety (ribose). It plays a crucial role in various biological processes, including the formation of nucleic acids like DNA and RNA.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is used as a building block for the synthesis of various nucleotides and nucleoside analogs. These compounds are essential for studying the mechanisms of nucleic acid synthesis and function.
Biology
In biological research, this compound is used to study the structure and function of nucleic acids. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, nucleoside analogs derived from this compound are used as antiviral and anticancer agents. They work by inhibiting the replication of viral DNA or interfering with the synthesis of cancer cell DNA.
Industry
In the pharmaceutical industry, this compound is used in the production of nucleoside analog drugs. It is also employed in the synthesis of diagnostic reagents for detecting nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the glycosylation of a purine base with a protected ribose derivative. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods to achieve higher specificity and yield. Enzymes such as nucleoside phosphorylases can be employed to catalyze the formation of the nucleoside from the purine base and ribose-1-phosphate. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxyribonucleosides.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ribose derivatives with ketone or aldehyde functionalities.
Reduction: Formation of deoxyribonucleosides.
Substitution: Formation of N-substituted purine derivatives.
Mechanism of Action
The mechanism of action of (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis. In the case of antiviral drugs, the compound acts as a chain terminator, preventing the elongation of viral DNA. In anticancer therapy, it inhibits the activity of DNA polymerases, thereby blocking the replication of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological functions.
Deoxyadenosine: A deoxyribonucleoside analog with a similar purine base but lacking one hydroxyl group on the ribose moiety.
Inosine: A nucleoside with a hypoxanthine base instead of adenine.
Uniqueness
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable compound in scientific research and pharmaceutical applications.
Properties
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-DSYKOEDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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